molecular formula C7H5NO3 B2920247 4H-furo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1368193-82-1

4H-furo[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B2920247
CAS No.: 1368193-82-1
M. Wt: 151.121
InChI Key: JMFBVKJFJONNGQ-UHFFFAOYSA-N
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Description

4H-Furo[3,2-b]pyrrole-2-carboxylic acid is a high-value heterocyclic compound serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a fused furo[3,2-b]pyrrole scaffold, a privileged structure in drug discovery known for its potential to interact with various biological targets. The presence of a carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for the development of novel compounds and libraries. The compound is characterized by its molecular formula, C 7 H 5 NO 3 , and a molecular weight of 151.12 g/mol . Its density is approximately 1.288 g/cm³ . Researchers value this chemical for its application in constructing more complex molecules, particularly in exploring structure-activity relationships (SAR) during the search for new bioactive substances. As a key intermediate, it can be utilized in synthesizing analogs like the 5-(Methoxycarbonyl) derivative (CAS 2138378-68-2) for advanced research projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-furo[3,2-b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFBVKJFJONNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4h Furo 3,2 B Pyrrole 2 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the Furo[3,2-b]pyrrole Ring System

The assembly of the furo[3,2-b]pyrrole core can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. Key strategies include classical named reactions, modern cyclization techniques, and catalytic cross-coupling methods.

Hemetsberger–Knittel Protocol and Mechanistic Elucidation

The Hemetsberger–Knittel synthesis is a valuable thermal decomposition reaction used to prepare indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com This methodology has been adapted for the synthesis of the furo[3,2-b]pyrrole ring system. The synthesis generally involves three main steps: nucleophilic substitution, Knoevenagel condensation, and a final thermolysis step that induces intramolecular cyclocondensation to form the O,N-heteropentalene structure. researchgate.net

The reaction mechanism is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully elucidated. wikipedia.org The thermal decomposition of the azido-propenoic ester is a key step, leading to the formation of the fused heterocyclic system. researchgate.net While yields are often good, challenges can arise from the stability and synthesis of the azide (B81097) starting material. wikipedia.org Recent advancements have explored microwave-assisted and continuous flow methodologies to improve reaction times and yields. nih.govresearchgate.net

Table 1: Key Features of the Hemetsberger–Knittel Protocol for Furo[3,2-b]pyrrole Synthesis

FeatureDescription
Reaction Type Thermal decomposition and intramolecular cyclocondensation
Key Intermediate Postulated to be a nitrene intermediate
Starting Materials Halogen-containing aliphatic carboxylic acid esters and azidoacetates
Advantages Generally provides good yields of the desired product
Limitations Stability and synthesis of the azide starting material can be challenging

Cyclization Reactions for Fused Ring Formation

Various cyclization strategies have been employed to construct the furo[3,2-b]pyrrole skeleton. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing furan (B31954) or pyrrole (B145914) core. For instance, an acid-mediated cyclization following the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine (B1398663) can be used to form the pyrrole ring. organic-chemistry.org Another approach involves the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with various aldehydes to yield functionalized derivatives. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Core Assembly

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the construction of complex heterocyclic systems. nii.ac.jpscispace.com These reactions, such as the Suzuki and Sonogashira couplings, can be utilized to assemble the furo[3,2-b]pyrrole core by forming key carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This approach allows for the convergent synthesis of the target molecule from smaller, readily available building blocks. For example, a one-pot synthesis of furopyridines has been developed using a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov The chemoselectivity of these reactions allows for the sequential introduction of different substituents, providing access to a wide range of derivatives. nih.gov

Multicomponent Bicyclization Reactions for Chemoselective Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.orgbohrium.com A multicomponent bicyclization reaction has been developed for the synthesis of furo[2,3-b]pyrrole derivatives, a regioisomer of the target compound, from β-ketothioamides, glyoxals, and ethyl cyanoacetate. nih.gov This strategy involves a sequence of Knoevenagel condensation, Michael addition, and double cyclization, leading to the formation of multiple bonds and stereocenters in one pot. nih.gov While not directly applied to the 4H-furo[3,2-b]pyrrole system in the provided sources, the principles of multicomponent bicyclization could be adapted for its synthesis. The reaction of primary aromatic amines with aromatic aldehydes and biacetyl, catalyzed by iron(III) perchlorate, has been shown to produce pyrrolo[3,2-b]pyrroles. researchgate.net

Thermolysis-Based Approaches for Furo[3,2-b]pyrrole Synthesis

Thermolysis is a key step in several synthetic routes to the furo[3,2-b]pyrrole core, most notably in the Hemetsberger–Knittel protocol. researchgate.net The thermal decomposition of an appropriate precursor, such as an azide, initiates the cyclization cascade that forms the fused ring system. mdpi.comresearchgate.net For instance, the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene (B28343) leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.comscispace.com

Specific Approaches for Introducing the Carboxylic Acid Moiety at C-2

Once the furo[3,2-b]pyrrole core is established, the introduction of a carboxylic acid group at the C-2 position is a crucial step in the synthesis of the target compound.

Several standard methods for introducing a carboxylic acid group can be considered, such as the hydrolysis of a nitrile or the carboxylation of an organometallic intermediate. libretexts.org The choice of method depends on the specific substituents already present on the furo[3,2-b]pyrrole ring.

A common strategy involves the introduction of a precursor functional group at the C-2 position during the ring construction, which can later be converted to a carboxylic acid. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-2 position of the furo[3,2-b]pyrrole ring system. This aldehyde can then be oxidized to the corresponding carboxylic acid. Formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives has been shown to yield the 2-formylated product. lookchem.com Subsequent oxidation would provide the desired 2-carboxylic acid derivative.

Another approach is the direct carboxylation of the heterocyclic ring. This can be challenging and may require specific activating groups on the ring. The hydrolysis of a 2-cyano substituted furo[3,2-b]pyrrole, obtained from the corresponding 2-formyl derivative, is a viable route to the carboxylic acid. lookchem.com

Table 2: Comparison of Synthetic Methodologies for Furo[3,2-b]pyrrole Ring Construction

MethodologyKey FeaturesStarting MaterialsAdvantagesDisadvantages
Hemetsberger–Knittel Protocol Thermal decomposition of an azideHalogenated esters, azidoacetatesEstablished method, good yieldsAzide precursors can be unstable
Cyclization Reactions Formation of one ring onto anotherVaries depending on the specific cyclizationVersatile, allows for diverse substitutionMay require multi-step synthesis of precursors
Palladium-Catalyzed Cross-Coupling C-C and C-heteroatom bond formationHalogenated heterocycles, boronic acids, alkynesHigh efficiency, good functional group toleranceCatalyst cost and sensitivity
Multicomponent Bicyclization One-pot formation of multiple bondsSimple, readily available starting materialsHigh atom economy, operational simplicityOptimization can be complex
Thermolysis-Based Approaches Heat-induced cyclizationAzides, other thermally labile precursorsCan be a key step in other named reactionsHigh temperatures may not be suitable for all substrates

Direct Carboxylation Strategies

The direct carboxylation of heteroaromatic C-H bonds is an atom-economical and efficient method for the synthesis of carboxylic acids, utilizing carbon dioxide (CO2) as a renewable C1 source. For electron-rich heterocycles like 4H-furo[3,2-b]pyrrole, this approach is theoretically appealing. While direct carboxylation of the parent 4H-furo[3,2-b]pyrrole at the C2 position has not been extensively reported, methodologies developed for other electron-rich heterocycles offer potential pathways.

One promising strategy involves the use of strong bases to deprotonate the most acidic C-H bond, followed by quenching with CO2. For many heterocyclic systems, the C-H bond adjacent to a heteroatom is the most acidic. In the case of 4H-furo[3,2-b]pyrrole, the C2 position is a likely candidate for such a reaction.

A metal-free approach for the direct carboxylation of various aromatic heterocycles, such as oxazoles and thiazoles, has been demonstrated using cesium carbonate (Cs2CO3) as the base in a polar aprotic solvent like DMF at elevated temperatures. organic-chemistry.org This method's success is dependent on the acidity of the target C-H bond. organic-chemistry.org While this has not been specifically applied to furo[3,2-b]pyrroles, the principle could be extended to this system.

Table 1: Conditions for Direct Carboxylation of Heterocycles with CO2

Heterocycle Base Solvent Temperature (°C) Yield (%) Reference
Benzothiazole Cs2CO3 DMF 125 95 organic-chemistry.org
Oxazole derivatives Cs2CO3 DMF 125 70-90 organic-chemistry.org
Thiophene (B33073) Carbonate/Carboxylate medium Solvent-free - - dntb.gov.ua

Furthermore, alkali carbonates dispersed on mesoporous titanium dioxide (M2CO3/TiO2) have been shown to effect the gas-solid phase C-H carboxylation of thiophene and indole (B1671886) derivatives at high temperatures. nih.gov This method avoids the use of strong organic bases and could potentially be adapted for the carboxylation of 4H-furo[3,2-b]pyrrole.

Conversion from Precursor Functional Groups (e.g., formyl to carboxylic acid)

A more established and versatile route to 4H-furo[3,2-b]pyrrole-2-carboxylic acid involves the introduction of a precursor functional group at the C2 position, which is then converted to the carboxylic acid. The formyl group is an ideal precursor due to its relative ease of introduction and subsequent oxidation.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govacs.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The C2 position of the furo[3,2-b]pyrrole ring is susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction a suitable method for the synthesis of 4H-furo[3,2-b]pyrrole-2-carbaldehyde. This intermediate can then be oxidized to the desired carboxylic acid.

A study on the reactions of ethyl 4-benzylfuro[3,2-b]pyrrole-5-carboxylate demonstrated that formylation under Vilsmeier conditions selectively occurs at the 2-position. organic-chemistry.org This provides a reliable method for obtaining the key 2-formyl precursor.

Once the 2-formyl derivative is obtained, a variety of oxidizing agents can be employed for its conversion to the carboxylic acid. The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation or degradation of the heterocyclic core. Standard reagents for the oxidation of aldehydes to carboxylic acids include:

Jones Reagent (CrO3 in aqueous acid): A common and effective reagent for this transformation, typically providing good yields at room temperature. libretexts.org

Potassium Permanganate (B83412) (KMnO4): A strong oxidizing agent that can be used under acidic, basic, or neutral conditions. Careful control of reaction conditions is necessary to prevent cleavage of the heterocyclic rings.

Silver(I) Oxide (Tollens' Reagent): A mild oxidizing agent that is particularly useful for aldehydes that are sensitive to stronger oxidants. libretexts.org

Sodium Hypochlorite (NaClO): An inexpensive and environmentally benign oxidant that can be effective for the oxidation of heterocyclic aldehydes, sometimes assisted by microwave irradiation. researchgate.net

Oxone® (Potassium Peroxymonosulfate): A versatile and stable oxidizing agent that can be used under mild conditions. mdpi.com

Table 2: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Reagent Typical Conditions Notes Reference
Jones Reagent (CrO3/H2SO4) Acetone, 0 °C to rt High yields, but uses toxic chromium. libretexts.org
Potassium Permanganate (KMnO4) Acetone/water, basic or acidic Strong oxidant, requires careful control. chemguide.co.uk
Tollens' Reagent (Ag(NH3)2+) Aqueous ammonia Mild, useful for sensitive substrates. libretexts.org
Sodium Hypochlorite (NaClO) Aqueous, often with base Inexpensive, can be microwave-assisted. researchgate.net
Oxone® Aqueous or organic solvents Mild and versatile. mdpi.com

Asymmetric Synthesis and Stereochemical Control

While this compound itself is an achiral molecule, the development of asymmetric methodologies is crucial for the synthesis of its chiral derivatives, which may possess valuable biological activities. Stereochemical control can be achieved through various catalytic strategies, including organocatalysis and metal-based catalysis.

Organocatalytic Strategies for Enantioselective Assembly

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. Chiral small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity.

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can activate substrates in various ways. While specific applications of NHC catalysis in the asymmetric synthesis of this compound derivatives are not well-documented, their utility in the synthesis of the isomeric furo[2,3-b]pyrrole system suggests potential applicability. For instance, NHC-catalyzed annulation reactions have been employed to construct the furo[2,3-b]pyrrole core. researchgate.net These strategies often involve the generation of chiral intermediates that can undergo subsequent cyclization reactions to form the heterocyclic scaffold with high enantiomeric excess.

Chiral Brønsted acids, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective catalysts for a variety of asymmetric transformations. These catalysts operate by activating electrophiles through hydrogen bonding, thereby creating a chiral environment for the reaction to occur.

A notable example in a related system is the multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives. nih.gov In this approach, a dual catalytic system comprising a gold complex and a chiral BINOL-derived phosphoric acid was employed to react 3-butynamines, glyoxylic acid, and anilines. This methodology afforded highly enantioenriched furo[2,3-b]pyrrole derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov The chiral phosphoric acid plays a key role in controlling the stereochemical outcome of the reaction. The principles of this dual catalytic system could potentially be adapted for the asymmetric synthesis of substituted 4H-furo[3,2-b]pyrroles.

Table 3: Chiral Brønsted Acid Catalyzed Asymmetric Synthesis of Furo[2,3-b]pyrrole Derivatives

Catalyst System Reactants Product Stereoselectivity Reference
AuMe(JohnPhos) / Chiral Phosphoric Acid (CPAF) 3-Butynamines, Glyoxylic acid, Anilines Furo[2,3-b]pyrrole derivatives High diastereo- and enantioselectivity nih.gov

Metal-Catalyzed Asymmetric Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, and numerous asymmetric transformations have been developed using chiral metal complexes. For the synthesis of chiral furo[3,2-b]pyrrole derivatives, metal-catalyzed approaches could involve asymmetric cyclization reactions or the enantioselective functionalization of a pre-existing furo[3,2-b]pyrrole core.

As mentioned in the previous section, gold catalysis, in conjunction with chiral Brønsted acids, has been successfully used for the asymmetric synthesis of furo[2,3-b]pyrroles. nih.gov Gold catalysts are known to activate alkynes towards nucleophilic attack, and the use of a chiral ligand or a chiral counterion can induce enantioselectivity in the subsequent cyclization.

Iridium-catalyzed enantioselective functionalization of pyrroles has also been reported, where a dearomatized spiro intermediate is formed in situ, followed by a migration to afford the functionalized pyrrole without loss of enantiomeric purity. nih.gov This novel reaction mode could potentially be explored for the enantioselective synthesis of C3-substituted this compound derivatives.

Dual Catalysis Systems for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity in the synthesis of complex molecules like 4H-furo[3,2-b]pyrrole derivatives is a formidable challenge. Dual catalysis, which involves the simultaneous or sequential use of two distinct catalysts that work in concert, has emerged as a powerful strategy to control stereochemical outcomes. This approach allows for transformations that are often inaccessible with a single catalytic system. researchgate.net

In the context of furopyrrole synthesis, a notable example involves a multicomponent, multicatalytic process for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, a constitutional isomer of the target scaffold. nih.govrsc.org This reaction utilizes a dual catalytic system composed of a gold complex and a chiral BINOL-derived phosphoric acid. nih.gov The gold catalyst facilitates the initial cyclization, while the chiral phosphoric acid controls the enantioselectivity of the subsequent transformations through non-covalent interactions with the reaction intermediates. nih.govrsc.org This cooperative action leads to the formation of the furopyrrole product with high yields and excellent stereoselectivity. nih.gov

Computational studies have provided insight into the success of such systems, highlighting the crucial role of non-covalent interactions between the chiral catalyst and the substrates in dictating the stereochemical outcome. nih.govrsc.org The combination of transition metal catalysis with organocatalysis is a particularly promising area, enabling unprecedented transformations with high efficiency and stereocontrol. researchgate.net The principles demonstrated in the synthesis of related furopyrrole isomers can be extrapolated and adapted for the stereoselective synthesis of this compound, offering a pathway to chirally pure compounds.

Catalyst System Reactants Product Type Key Advantages Reference
Gold Complex / Chiral Phosphoric Acid3-Butynamine, Glyoxylic acid, AnilineFuro[2,3-b]pyrroleHigh yield, High diastereo- and enantioselectivity nih.gov
Chiral N,N′-dioxide-Co(Ni) / Phosphoramidite-IrBenzofuran-3(2H)-one, Allylic carbonateα-allylated benzofuranoneStereodivergent synthesis, Excellent diastereo- and enantioselectivity researchgate.net
BINOL-phosphoric acid1H-pyrrole-2-carbinols, Aryl acetaldehydes2,3-dihydro-1H-pyrrolizin-3-olsHigh enantioselectivity, Access to complex heterocyclic systems nih.gov

Modern Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions and employing modern synthetic techniques are crucial for improving the efficiency, yield, and environmental footprint of chemical syntheses. For the this compound scaffold, several advanced methods have proven beneficial.

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours or days to minutes. researchgate.netnih.gov This acceleration often leads to higher product yields, increased purity by minimizing side reactions, and improved reproducibility. researchgate.netpensoft.net

Reaction Type Heating Method Reaction Time Yield Reference
Paal-Knorr Pyrrole SynthesisConventional>12 hoursModerate pensoft.net
Paal-Knorr Pyrrole SynthesisMicrowave20 minutesHigh pensoft.net
Hydrazinolysis of N-pyrrolyl esterConventional96 hours55-85% mdpi.com
Hydrazinolysis of N-pyrrolyl esterMicrowave15 minutes87-94% mdpi.com
Wittig ReactionConventional60 minutesLower nih.gov
Wittig ReactionMicrowave4 minutes80-95% nih.gov

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the migration of a reactant from one phase to another, where the reaction can occur. This method is particularly effective for the N-alkylation of heterocyclic compounds like pyrroles.

In the synthesis of furo[2,3-b]pyrrole derivatives, PTC has been successfully employed for the introduction of methyl and benzyl (B1604629) groups onto the pyrrole nitrogen. mdpi.com This demonstrates the applicability of PTC for the N-derivatization of the furopyrrole core. The mechanism involves the deprotonation of the pyrrole N-H by a base in the solid or aqueous phase, followed by the transport of the resulting anion by the PTC catalyst into the organic phase, where it reacts with an alkylating agent. Asymmetric phase-transfer catalysis has also emerged as a valuable tool for preparing enantiomerically pure compounds, where a chiral catalyst controls the stereochemistry of the reaction. researchgate.net This technique offers a straightforward method for modifying the 4H-furo[3,2-b]pyrrole scaffold, allowing for the introduction of various substituents on the nitrogen atom to modulate the compound's properties.

The generation of compound libraries is a central activity in drug discovery and materials science, enabling the rapid exploration of structure-activity relationships. Parallel solution-phase synthesis is a highly effective strategy for this purpose, allowing for the simultaneous synthesis of a multitude of related compounds in a systematic manner. nih.govnih.gov

This approach has been applied to create a discovery library of 178 tricyclic pyrrole-2-carboxamides. nih.govnih.gov The synthesis involved a multi-step sequence where diversity was introduced at key points by using a variety of building blocks. nih.gov The use of solution-phase chemistry, as opposed to solid-phase synthesis, often simplifies purification and scale-up. By designing a synthetic route to this compound that incorporates points of diversity, large libraries of analogues can be generated efficiently. For example, by varying the substituents on the starting materials or by using a range of amines for a final amidation step, a diverse set of derivatives can be produced in parallel, facilitating the discovery of compounds with optimized properties. nih.gov

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov These sequences streamline synthetic processes by minimizing purification steps and reducing the handling of potentially sensitive intermediates. nih.gov

Several one-pot procedures have been developed for the synthesis of pyrrole derivatives. For instance, the synthesis of pyrrole derivatives has been achieved through a one-pot Claisen–Schmidt condensation followed by reaction with p-tosylmethyl isocyanide. nih.gov Another approach involves a one-pot, two-step process starting from 2,5-dimethylfuran (B142691) to produce various N-substituted pyrroles via a Paal-Knorr reaction. nih.gov Furthermore, the development of continuous flow synthesis represents an advanced form of one-pot processing. A continuous flow method for the synthesis of pyrrole-3-carboxylic acids has been reported, where the HBr generated as a byproduct in the Hantzsch reaction is utilized in situ to hydrolyze a tert-butyl ester, yielding the final carboxylic acid in a single microreactor. scispace.comnih.gov This demonstrates the high level of efficiency that can be achieved. Applying these one-pot and flow chemistry principles to the synthesis of this compound could lead to highly efficient and scalable production methods. scispace.com

Advanced Spectroscopic Characterization and Elucidation of Furo 3,2 B Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of furo[3,2-b]pyrrole systems. Through the analysis of ¹H and ¹³C spectra, along with correlation experiments, the connectivity and electronic environment of each atom in the molecule can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. In the furo[3,2-b]pyrrole core, the protons attached to the furan (B31954) and pyrrole (B145914) rings resonate in the aromatic region, typically between 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the fused ring system and the carboxylic acid substituent.

The spectrum is expected to show distinct signals for the protons at positions 3, 5, and 6, and the N-H proton of the pyrrole ring. For instance, in related furo[3,2-b]pyrrole-5-carboxhydrazides, the H-6 proton of the pyrrole ring has been observed in the range of 7.36–7.95 ppm. nih.gov The N-H proton typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the furan portion of the molecule (H-3) and the pyrrole portion (H-5, H-6) would exhibit characteristic coupling constants, allowing for their definitive assignment.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Protons in a 4H-furo[3,2-b]pyrrole System

Proton Expected Chemical Shift (ppm) Multiplicity Notes
N-H Variable (e.g., 9.0-12.0) Broad Singlet Chemical shift is solvent and concentration-dependent.
H-3 ~6.5 - 7.0 Doublet Coupled to H-2 (if present).
H-5 ~7.0 - 7.5 Singlet/Doublet Position of carboxylic acid at C-2 simplifies this signal.
H-6 ~7.3 - 8.0 Doublet Coupled to H-5.

Note: Data is inferred from general knowledge of heterocyclic compounds and published data on related structures. nih.govipb.pt

¹³C NMR spectroscopy is crucial for defining the carbon backbone of the molecule. The spectrum of a furo[3,2-b]pyrrole derivative will show distinct signals for each carbon atom, including the quaternary carbons at the ring fusion (C-3a and C-6a). The chemical shifts reflect the hybridization and electronic density of each carbon.

In a comparative study of methyl furo[2,3-b]pyrrole-5-carboxylate and its isomeric methyl furo[3,2-b]pyrrole-5-carboxylate, the ¹³C chemical shifts were reported, providing insight into the carbon framework of the latter. mdpi.com The carboxyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 160-175 ppm. The carbons of the heterocyclic rings appear in the aromatic region, with those adjacent to heteroatoms (oxygen and nitrogen) showing characteristic shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for a Methyl Furo[3,2-b]pyrrole-5-carboxylate System

Carbon Atom Chemical Shift (δ, ppm)
C-2 110.1
C-3 144.1
C-3a 114.9
C-5 100.8
C-6 129.8
C-6a 149.3
C=O 162.2

Data adapted from a study on methyl 4-methylfuro[3,2-b]pyrrole-5-carboxylate. mdpi.com

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity between H-5 and H-6 on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the straightforward assignment of protonated carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly vital for assigning quaternary carbons (like C-2, C-3a, and C-6a) by observing their correlations with nearby protons. For example, the carboxyl carbon could be assigned by its correlation to H-5.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

The IR spectrum of 4H-furo[3,2-b]pyrrole-2-carboxylic acid is expected to be rich with characteristic absorption bands that confirm its structure. The most prominent features would arise from the carboxylic acid and the N-H group of the pyrrole ring. researchgate.net

O-H Stretch: The carboxylic acid O-H bond will produce a very broad and strong absorption band spanning a wide range, typically from 2500 to 3500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state or in concentrated solutions. spectroscopyonline.com

N-H Stretch: The pyrrole N-H group gives rise to a sharper, medium-intensity band typically around 3300-3450 cm⁻¹. researchgate.net

C=O Stretch: The carbonyl group of the carboxylic acid will exhibit a strong, sharp absorption band in the region of 1680-1720 cm⁻¹. The exact position can be influenced by conjugation with the heterocyclic ring system. spectroscopyonline.com

C=C and C-N Stretches: Vibrations from the aromatic rings (C=C stretching) typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretches: Both the furan ring ether C-O-C linkage and the carboxylic acid C-O bond will have stretching vibrations in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

Table 3: Principal IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3500 Strong, Very Broad
Pyrrole N-H Stretch 3300 - 3450 Medium, Sharp
Carboxylic Acid C=O Stretch 1680 - 1720 Strong, Sharp
Heterocyclic Rings C=C Stretch 1450 - 1600 Medium to Strong

Note: Frequencies are typical ranges for the specified functional groups. spectroscopyonline.comresearchgate.net

In situ FT-IR spectroscopy is a powerful analytical technique that allows for the real-time monitoring of chemical reactions. By tracking the changes in the IR spectrum over time, one can gain insights into reaction kinetics, mechanisms, and the formation of intermediates.

For the synthesis of this compound or its derivatives, in situ FT-IR could be used to follow the progress of the reaction. For example, in a cyclization reaction to form the furo[3,2-b]pyrrole core, one could monitor the disappearance of reactant peaks (e.g., an aldehyde or azide (B81097) C=O or N₃ stretch) and the simultaneous appearance of characteristic product peaks, such as the pyrrole N-H stretch. This technique provides valuable data for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, by directly observing their effect on the reaction rate and product formation.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For this compound, the molecular formula is C₇H₅NO₃. HRMS can distinguish this compound from others with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), is a precise value that can be experimentally verified.

Table 1: Exact Mass Data for C₇H₅NO₃

Property Value Source
Molecular Formula C₇H₅NO₃ -

| Calculated Monoisotopic Mass | 151.02694 Da | nih.gov |

Experimental determination of a mass value extremely close to 151.02694 Da by HRMS would serve to confirm the elemental composition of this compound.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation would be dictated by the stability of the fused aromatic ring system and the presence of the carboxylic acid group.

Key expected fragmentation pathways include:

Decarboxylation: The most characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da). This would result in a significant fragment ion corresponding to the furo[3,2-b]pyrrole core. libretexts.org

Loss of Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), forming an acylium ion. libretexts.orgmiamioh.edu

Loss of Formyl Radical: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is also a common pathway.

Ring Cleavage: While the fused aromatic core is relatively stable, high-energy conditions can induce cleavage of the furan or pyrrole rings, leading to smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Neutral Loss m/z of Fragment Notes
[M - OH]⁺ •OH 134 Loss of the hydroxyl radical from the carboxylic acid.
[M - COOH]⁺ •COOH 106 Loss of the entire carboxyl group.

| [M - CO₂]⁺ | CO₂ | 107 | Loss of carbon dioxide, a common rearrangement for carboxylic acids. |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are governed by the electronic transitions within its conjugated π-system.

UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the fused heterocyclic system. While unconjugated carboxylic acids absorb at wavelengths too low to be of practical use (~210 nm), the extended conjugation of the furo[3,2-b]pyrrole core shifts these absorptions to higher, more accessible wavelengths. libretexts.org

Studies on related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives show strong absorption in the UV-A and visible regions, which can be modulated by solvent polarity and substituents. nih.gov

Table 3: Representative UV-Vis Absorption Data for Related Heterocyclic Systems

Compound System Solvent Absorption Maxima (λmax, nm) Reference
1,4-Dihydropyrrolo[3,2-b]pyrrole Derivative Dichloromethane (B109758) 470 - 620 nih.gov

Photoluminescence, specifically fluorescence, is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

The furo[3,2-b]pyrrole core is a component of systems known for their fluorescent properties. The emission wavelength and quantum yield are highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. Research on analogous quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles reveals that these systems can exhibit high fluorescence quantum yields, with emission spanning the visible spectrum. nih.gov For some derivatives, the quantum yield can be as high as 0.88. nih.gov

Table 4: Representative Fluorescence Data for Related Fused Heterocyclic Systems

Compound System Solvent Emission Maxima (λem, nm) Quantum Yield (Φf) Reference
1,4-Dihydropyrrolo[3,2-b]pyrrole Derivative Dichloromethane 500 - 720 up to 0.88 nih.gov

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the band maximum of the absorption and the band maximum of the emission. This phenomenon occurs because upon excitation, the molecule often undergoes relaxation to a lower vibrational level in the excited state before emitting a photon to return to the ground state.

A large Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic distribution upon excitation. Studies on related heterocyclic systems, such as substituted 1,4-dihydropyrrolo[3,2-b]pyrroles, show notable solvatofluorochromism, where the emission spectra shift significantly with solvent polarity, leading to large and solvent-dependent Stokes shifts. nih.gov

Table 5: Example of Stokes Shift Calculation from Representative Data

Compound System Solvent λabs (nm) λem (nm) Stokes Shift (nm) Stokes Shift (cm⁻¹) Reference
1,4-Dihydropyrrolo[3,2-b]pyrrole Derivative Cyclohexane ~520 ~572 52 ~1780 nih.gov

The analysis of the Stokes shift provides insight into the differences between the ground and excited state properties of the fluorophore.

Two-Photon Absorption (2PA) Studies

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition to a higher energy state. This phenomenon is particularly relevant for applications in bio-imaging, photodynamic therapy, and optical data storage. Furo[3,2-b]pyrrole systems, specifically those with a quadrupolar A-π-D-π-A (acceptor-pi-donor-pi-acceptor) design, have been identified as promising candidates for 2PA applications due to their large 2PA cross-section values (σ₂ₚₐ).

Research into quadrupolar molecules featuring a highly electron-rich pyrrolo[3,2-b]pyrrole (B15495793) core has demonstrated significant 2PA cross-section values, often in the range of 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.gov These large values are typically observed at wavelengths between 650 and 700 nm and correspond to transitions that are two-photon allowed but one-photon forbidden. nih.govresearchgate.net The efficiency of 2PA is strongly influenced by the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

For instance, a series of centrosymmetric A−π–D−π–A frameworks constructed from 1,4-dihydropyrrolo[3,2-b]pyrroles have been investigated. nih.gov The introduction of dicyanovinylidene flanking groups on the pyrrolo[3,2-b]pyrrole core resulted in a molecule with a large TPA cross-section of 1300 GM. nih.gov Quantum-chemical calculations suggest that increasing the planarity of the furo[3,2-b]pyrrole system can lead to a further increase in the σ₂ₚₐ values. nih.govresearchgate.net

Table 1: Two-Photon Absorption (2PA) Cross-Sections of Pyrrolo[3,2-b]pyrrole Derivatives

Compound StructurePeak 2PA Wavelength (nm)2PA Cross-Section (σ₂ₚₐ) (GM)Reference
Quadrupolar pyrrolo[3,2-b]pyrrole650-700100-1000 nih.gov
Pyrrolo[3,2-b]pyrrole with dicyanovinylidene groupsNot Specified1300 nih.gov
Dye 7 (pyrrolo[3,2-b]pyrrole derivative)7201050 ± 190 nih.gov
Dye 8 (pyrrolo[3,2-b]pyrrole derivative)770825 ± 160 nih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore. researchgate.netrsc.org This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. rsc.orgresearchgate.net The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity. ulab360.comnih.gov

Due to its distance sensitivity, FRET has found widespread applications in biological and biomedical research, including the study of protein-protein interactions, conformational changes in proteins, and nucleic acid hybridization. researchgate.netnih.gov The distance range over which FRET occurs aligns well with the dimensions of biological macromolecules. nih.gov

While specific FRET applications utilizing this compound are not extensively documented in the reviewed literature, the inherent fluorescent properties of some furo[3,2-b]pyrrole derivatives suggest their potential as donor or acceptor molecules in FRET-based assays. nih.govresearchgate.net The design of FRET probes often involves pairing a fluorescent donor with a non-fluorescent acceptor (quencher). ulab360.com The strong solvatofluorochromic effect observed in some pyrrolo[3,2-b]pyrrole derivatives, where the fluorescence quantum yield is high in non-polar solvents and diminishes in polar solvents, could be a valuable characteristic in the design of environmentally sensitive FRET probes. nih.govresearchgate.net

Electrochemical Studies (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical studies, particularly cyclic voltammetry, are crucial for understanding the redox properties of molecules, which is essential for their application in electronic devices and as electrochemical sensors. The electrochemical behavior of pyrrole and its derivatives has been extensively studied, often in the context of electropolymerization to form conductive polymer films.

The electropolymerization of pyrrole-2-carboxylic acid has been investigated using cyclic voltammetry. researchgate.net These studies provide insights into the oxidation and reduction potentials of the monomer and the resulting polymer film. For instance, the cyclic voltammogram of pyrrole monomer oxidation on a platinum electrode shows an irreversible oxidation peak at +1.0 V. researchgate.net

Synthetic Utility and Research Applications of Furo 3,2 B Pyrrole 2 Carboxylic Acid and the Furo 3,2 B Pyrrole Core

Applications in Materials Science

The unique electronic and photophysical properties of the furo[3,2-b]pyrrole core have positioned it as a promising component in the design of novel organic materials. Its electron-rich nature, combined with the ability to tune its characteristics through chemical modification, has led to significant advancements in polymers, organic electronics, and functional molecules.

Synthesis of Novel Polymers with Unique Electronic and Optical Properties

The incorporation of the furo[3,2-b]pyrrole moiety into polymer backbones allows for the creation of materials with tailored electronic and optical characteristics. While research on polymers based specifically on 4H-furo[3,2-b]pyrrole-2-carboxylic acid is emerging, studies on related fused pyrrole (B145914) systems provide strong evidence of their potential. For instance, the fusion of pyrrole with other aromatic rings, such as in dithieno[3,2-b:2′,3′-d]pyrrole, has been shown to produce soluble and processable polymers with good molecular weights. These polymers exhibit interesting photophysical and electrochemical properties, making them suitable for various applications.

The related thieno[3,2-b]pyrrole and pyrrolo[3,2-b]pyrrole (B15495793) scaffolds have been successfully used to create conjugated polymers with applications in organic electronics. researchgate.netrsc.org These polymers often exhibit high thermal stability and desirable HOMO/LUMO energy levels. researchgate.net The highly electron-rich nature of the bicyclic fused heterocyclic core makes it an excellent electron donor moiety in the structure of many functional dyes and polymers. researchgate.net

Organic Electronics: Fluorescent Dyes and Components for OLEDs, OFETs, and OPVs

The furo[3,2-b]pyrrole core is a key component in the development of materials for organic electronics, including fluorescent dyes and components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Dyes: Derivatives of the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) core have been extensively studied as fluorescent dyes. nih.gov These molecules can be designed to have red-shifted absorption and emission, with some derivatives exhibiting strong fluorescence in non-polar solvents. nih.gov The photophysical properties of these dyes, such as their large fluorescence quantum yields, can be tuned by introducing different substituents. researchgate.netresearchgate.net For example, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized and show solvatochromic fluorescence, with emission wavelengths changing based on the polarity of the solvent. rsc.org

OLEDs: The DHPP core has been identified as a highly efficient core for charge-transfer-based OLED emitters. nih.gov Rigidified heterocyclic structures incorporating this core have demonstrated intense blue emission and low turn-on voltages in OLED devices. nih.gov The ability to modulate the electronic properties through peripheral functionalization highlights the potential of the furo[3,2-b]pyrrole scaffold in developing new-generation OLEDs. nih.gov

OFETs: While the direct analogue, a small molecule bearing furo[3,2-b]pyrrole, was found to be inactive in field-effect transistors in one study, its thieno[3,2-b]pyrrole counterpart exhibited moderate hole mobilities. rsc.org This suggests that with further molecular engineering, furo[3,2-b]pyrrole-based materials could be developed for OFET applications. The instability of pyrrole-based materials in air has been a challenge, but fusing pyrrole with stable aromatic rings is a strategy to create more stable units. rsc.org

OPVs: Small molecules with a tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole central building block have been synthesized and characterized as potential electron donor materials in bulk heterojunction organic solar cells (BHJ-OSCs). researchgate.net These molecules exhibit high thermal stability and suitable HOMO-LUMO energy levels for photovoltaic applications. researchgate.net

Development of Functional Molecules with Tunable Photophysical Characteristics

The furo[3,2-b]pyrrole scaffold allows for the development of functional molecules with precisely controlled photophysical properties. By strategically modifying the core and its substituents, researchers can tune characteristics such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts.

For instance, π-expanded 1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized, demonstrating that increasing the molecular length of the chromophore effectively extends π-conjugation. nih.gov This leads to a bathochromic shift in both absorption and emission. nih.gov The introduction of electron-donating or electron-withdrawing groups can further modulate these properties. Doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have been developed that exhibit strong absorption and efficient orange to deep red fluorescence. researchgate.netrsc.org Even minor structural alterations within this family of dyes can lead to significant variations in their photophysical properties. rsc.org

Derivative FamilyKey Structural FeatureObserved Photophysical PropertiesPotential Application
Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrolesAsymmetric substitutionSolvatochromic fluorescenceFluorescent probes
π-Expanded 1,4-dihydropyrrolo[3,2-b]pyrrolesExtended π-conjugationBathochromically shifted absorption and emissionNear-infrared dyes
B/N-Doped pyrrolo[3,2-b]pyrrolesIncorporation of boron and nitrogenStrong absorption, high fluorescence quantum yields (orange to deep red)Advanced fluorescent materials
Rigidified DHPP derivativesFused dibenzo[b,f]oxazepine scaffoldsIntense blue emission, high color purityOLED emitters

Scaffold for Molecular Recognition Studies

The defined three-dimensional structure and the presence of hydrogen bond donors and acceptors make the furo[3,2-b]pyrrole core an attractive scaffold for the design of synthetic receptors in molecular recognition studies.

Design of Receptors for Specific Substrates

The pyrrole NH group within the furo[3,2-b]pyrrole structure can act as a hydrogen bond donor, enabling the design of receptors that can selectively bind to anions or other electron-rich species. By incorporating this scaffold into larger macrocyclic or acyclic structures, it is possible to create preorganized cavities that are complementary in size and shape to a target substrate. Research on tripodal tris(pyrrolamide) motifs has demonstrated the ability of pyrrole-based receptors to bind a variety of anions with high affinity through a preorganized cavity of amide and pyrrole hydrogen bond donors. nih.gov

Chiral Recognition Systems

The introduction of chiral centers into the furo[3,2-b]pyrrole scaffold or in substituents attached to it can lead to the development of systems for chiral recognition. These systems can differentiate between enantiomers of a chiral guest molecule through diastereomeric interactions. The design of chiral receptors is a crucial factor in achieving effective enantiodiscrimination. mdpi.com Porphyrin-based systems, for example, have been successfully used as chiroptical hosts for the chiral recognition of various organic molecules. mdpi.com By analogy, chiral furo[3,2-b]pyrrole derivatives could be employed in similar applications, potentially in conjunction with spectroscopic techniques like circular dichroism to probe the chiral recognition events. nih.gov The synthesis of pyrroles within chiral frameworks is an active area of research, providing pathways to create such chiral recognition systems. rsc.org

Role in Asymmetric Catalysis as Ligands or Organocatalysts

The furo[3,2-b]pyrrole scaffold has been explored within the context of asymmetric catalysis, primarily as a structural component of substrates undergoing stereoselective transformations. While direct applications of this compound or its derivatives as primary chiral ligands or organocatalysts are not extensively documented, the heterocyclic core has proven to be compatible with sophisticated catalytic systems.

Research has shown that N-aryl substituted furo[3,2-b]pyrrole skeletons are suitable substrates in organocatalytic dynamic kinetic resolutions. This compatibility indicates that the furo[3,2-b]pyrrole core can be incorporated into molecules that are successfully resolved into single enantiomers using organocatalysis, highlighting the scaffold's stability and suitability for such advanced synthetic methods.

Furthermore, the asymmetric synthesis of the saturated furo[3,2-b]pyrrole core itself has been accomplished through palladium(II)-catalyzed carbonylative double cyclization reactions. fluorochem.co.ukmdpi.com In these processes, enantiopure bisoxazoline ligands are used to control the stereochemical outcome, yielding nonracemic hexahydro-2H-furo[3,2-b]pyrrol-2-ones. fluorochem.co.ukmdpi.comsciforum.net This demonstrates the amenability of the system to asymmetric metal catalysis for the construction of the core structure with high enantiomeric purity.

Functional Materials for Sensing Applications (e.g., Viscosity Sensors)

The inherent photophysical properties of the furo[3,2-b]pyrrole core make it an attractive candidate for the development of functional materials, particularly for sensing applications. Derivatives of furo[3,2-b]pyrrole are known to function as fluorescent dyes. nih.govresearchgate.net This fluorescence is a key characteristic for the design of optical sensors.

A critical application for fluorescent molecules is the development of viscosity sensors. These sensors often operate on the principle of viscosity-dependent fluorescence, where the emission intensity of a dye increases in more viscous media. This phenomenon is linked to the restriction of intramolecular motion in the excited state. A related heteropentalene, the 1,4-dihydropyrrolo[3,2-b]pyrrole core, has been shown to exhibit enhanced emission in viscous media when functionalized to promote electronic communication between the electron-rich core and peripheral electron-deficient groups. nih.gov This principle suggests the potential for designing furo[3,2-b]pyrrole-based fluorescent dyes whose emission properties are sensitive to the viscosity of their environment, making them promising candidates for molecular viscosity sensors.

Precursors in Complex Chemical Synthesis

The furo[3,2-b]pyrrole scaffold is a versatile building block, providing a rigid and electronically tunable platform for the construction of more elaborate chemical architectures.

The planar, electron-rich nature of the furo[3,2-b]pyrrole core makes it an ideal building block for the synthesis of π-extended polycyclic and ladder-type conjugated systems. ekb.egsciforum.net These materials are of significant interest for applications in organic electronics. The fusion of the electron-rich pyrrole and furan (B31954) rings creates a delocalized π-electron system that can be further extended through chemical modification. The ladder-type structure enforces planarity, which is crucial for efficient charge transport and desirable photophysical properties in the resulting materials. ekb.egsciforum.net Synthetic strategies have been developed to incorporate the furo[3,2-b]pyrrole moiety into larger heteroacenes, with some ladder-type systems containing up to 14 conjugated rings having been assembled from related heteropentalene precursors. nih.gov

The furo[3,2-b]pyrrole scaffold is well-suited for inclusion in combinatorial chemistry workflows to generate diverse libraries of compounds for biological screening. Its core can be readily functionalized at multiple positions, allowing for the systematic introduction of a wide range of substituents. This synthetic tractability enables the creation of large collections of related molecules for high-throughput screening.

For instance, libraries incorporating the methyl 4H-furo[3,2-b]pyrrole-5-carboxylate scaffold have been screened to identify inhibitors of the bacterial enzyme Eis, which confers aminoglycoside resistance. Similarly, the synthesis of a library of small molecules designed to inhibit the interaction between Tec Kinase and Fibroblast Growth Factor included a 4H-furo[3,2-b]pyrrole-5-carboxylate derivative. The development of parallel solution-phase synthesis methods for related thieno[3,2-b]pyrrole libraries further underscores the suitability of this class of compounds for combinatorial approaches to drug discovery.

Derivatives of 4H-furo[3,2-b]pyrrole have been successfully employed as ligands for the coordination of transition metal ions. Specifically, furo[3,2-b]pyrrole-5-carboxhydrazides, synthesized from the corresponding carboxylic acid esters, have been used to create novel metal complexes. ekb.egsciforum.net These carboxhydrazide derivatives act as chelating agents for various metal ions, including copper(II), cobalt(II), and nickel(II). ekb.egsciforum.net The synthesis involves the reaction of the furo[3,2-b]pyrrole-based ligand with metal salts, such as nitrates or chlorides, to yield the corresponding coordination complexes in high yields. ekb.egsciforum.net

Ligand PrecursorMetal IonResulting ComplexReference(s)
Furo[3,2-b]pyrrole-5-carboxhydrazideCu(II)Copper(II) complex ekb.egsciforum.net
Furo[3,2-b]pyrrole-5-carboxhydrazideCo(II)Cobalt(II) complex ekb.egsciforum.net
Furo[3,2-b]pyrrole-5-carboxhydrazideNi(II)Nickel(II) complex ekb.egsciforum.net

This table summarizes the use of furo[3,2-b]pyrrole-5-carboxhydrazide derivatives in the formation of various transition metal complexes.

Investigative Tools in Biochemical Pathways (e.g., Enzyme Probes)

The structural similarity of the furo[3,2-b]pyrrole core to endogenous molecules, such as indole (B1671886), allows its derivatives to interact with biological targets like enzymes. This property makes them valuable as investigative tools and probes for studying biochemical pathways.

A prominent example is the use of 4H-furo[3,2-b]pyrrole-5-carboxylic acid as a potent inhibitor of human D-amino acid oxidase (hDAAO). This flavoenzyme is a key target in neuroscience research, particularly for schizophrenia, as it regulates the levels of the neuromodulator D-serine. By binding to the active site of hDAAO, 4H-furo[3,2-b]pyrrole-5-carboxylic acid acts as a chemical probe to study the enzyme's function and its role in neurotransmission.

Furthermore, derivatives of the furo[3,2-b]pyrrole scaffold have been developed as precursors to glycosidase inhibitors and as direct inhibitors of bacterial enzymes. mdpi.com For example, benzyl (B1604629) (3aR,6R,6aS)-6-hydroxy-2-oxohexahydro-4H-furo[3,2-b]pyrrole-4-carboxylate serves as a key intermediate in the synthesis of potential glycosidase inhibitors, which are critical tools for studying carbohydrate metabolism. mdpi.com Additionally, the methyl 4H-furo[3,2-b]pyrrole-5-carboxylate scaffold was identified in inhibitors of the Eis protein, an enzyme responsible for aminoglycoside resistance in bacteria, providing a tool to investigate and potentially overcome this resistance mechanism.

Compound/ScaffoldTarget EnzymeBiological Pathway/ProcessReference(s)
4H-Furo[3,2-b]pyrrole-5-carboxylic acidD-amino acid oxidase (DAAO)D-serine metabolism, NMDA receptor modulation
Hexahydro-4H-furo[3,2-b]pyrrole derivativeGlycosidase (precursor to inhibitors)Carbohydrate metabolism mdpi.com
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateEis (aminoglycoside acetyltransferase)Bacterial antibiotic resistance

This table details specific furo[3,2-b]pyrrole derivatives and their roles as inhibitors or probes for key enzymes in various biochemical pathways.

Future Perspectives and Emerging Research Directions for 4h Furo 3,2 B Pyrrole 2 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future development of applications for 4H-furo[3,2-b]pyrrole-2-carboxylic acid is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. While classical approaches such as the Hemetsberger–Knittel protocol have been applied to related furo[3,2-b]pyrrole systems, these often involve multiple steps and harsh reaction conditions. researchgate.net Future research will undoubtedly focus on the development of greener and more atom-economical synthetic strategies.

One promising avenue is the exploration of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single operation to form a complex product, align well with the principles of green chemistry by reducing waste and improving efficiency. researchgate.netnih.gov The development of a one-pot synthesis for the this compound core, potentially utilizing novel catalysts, would be a significant breakthrough. Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, and alternative energy sources like microwave irradiation or ultrasound, could further enhance the sustainability of these synthetic routes. semanticscholar.orgresearchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity.Design of novel MCRs for the direct assembly of the furo[3,2-b]pyrrole scaffold.
Catalytic MethodsUse of heterogeneous catalysts for easier separation and recycling. nih.govDevelopment of novel metal-based or organocatalysts for improved yield and selectivity.
Green Solvents and Energy SourcesReduced environmental impact, improved safety. semanticscholar.orgExploration of aqueous reaction conditions and microwave- or ultrasound-assisted synthesis.

Exploration of Advanced Functionalization and Derivatization Pathways

The inherent functionality of this compound, with its reactive carboxylic acid group and the electron-rich heterocyclic core, provides numerous opportunities for advanced functionalization and derivatization. The carboxylic acid moiety can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides, which can serve as handles for further chemical transformations. For instance, the synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides and their subsequent complexation with metals has been reported, highlighting the potential for creating novel coordination compounds. nih.govnih.gov

Future research will likely focus on the selective functionalization of the heterocyclic core. The development of regioselective C-H activation and functionalization methods would allow for the precise introduction of various substituents onto the furan (B31954) and pyrrole (B145914) rings, enabling the fine-tuning of the molecule's electronic and steric properties. Copper-catalyzed three-component coupling reactions have been successfully employed for the 2-functionalization of pyrrole rings and could be adapted for the furo[3,2-b]pyrrole system. kaist.ac.kr

Functionalization SitePotential DerivativesTargeted Properties
Carboxylic Acid GroupEsters, Amides, Hydrazides, Acid HalidesModified solubility, coordination sites for metal complexes, precursors for further reactions.
Pyrrole N-HAlkylation, ArylationTuning of electronic properties, modulation of solid-state packing.
Heterocyclic C-H BondsHalogenation, Borylation, Arylation, AlkylationIntroduction of new functionalities for applications in materials science and medicinal chemistry.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the structure-reactivity relationships of the this compound scaffold is crucial for its rational design and application. Computational studies, such as those employing AM1 semiempirical MO calculations, have been used to compare the thermodynamic stability of isomeric furopyrrole systems, revealing that the furo[3,2-b]pyrrole (1,4-system) is thermodynamically more stable than its furo[2,3-b]pyrrole (1,6-isomer). mdpi.com

Future research should expand on these computational investigations to create a comprehensive electronic and structural profile of this compound and its derivatives. Density Functional Theory (DFT) calculations could provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. mdpi.com This information will be invaluable for predicting reactivity in various chemical transformations and for designing molecules with specific electronic properties for applications in organic electronics. Experimental studies, such as NMR spectroscopy and X-ray crystallography, will be essential to validate the computational models and to provide a detailed picture of the molecule's structure and conformation. mdpi.com

Integration into Novel Advanced Material Architectures

The unique electronic and structural features of the furo[3,2-b]pyrrole core make it an attractive building block for the construction of novel advanced materials. Related fused pyrrole systems, such as thieno[3,2-b]pyrrole and pyrrolo[3,2-b]pyrrole (B15495793), have already shown promise in the field of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmorressier.comresearchgate.net The electron-rich nature of the pyrrole ring, combined with the potential for extensive π-conjugation, suggests that derivatives of this compound could exhibit interesting semiconducting and photophysical properties.

Future research will focus on the synthesis of oligomers and polymers incorporating the this compound unit. The carboxylic acid group can be utilized as a handle for polymerization or for anchoring the molecule to surfaces. The development of pyrrole-based porous organic polymers (POPs) for applications such as proton conduction highlights a potential direction for the furopyrrole scaffold. nih.gov The investigation of the photophysical properties, such as absorption and emission spectra, and the charge transport characteristics of these new materials will be crucial for assessing their potential in applications like organic light-emitting diodes (OLEDs) and sensors. nih.gov

Mechanistic Studies of Unprecedented Transformations and Selectivity Control

As the synthetic toolbox for this compound expands, so too will the need for detailed mechanistic studies to understand and control the outcomes of novel transformations. The development of asymmetric syntheses of related furo[2,3-b]pyrrole derivatives using a dual catalytic system of gold and a chiral phosphoric acid underscores the potential for achieving high levels of stereocontrol. nih.govrsc.org Mechanistic proposals for such reactions often involve computational studies to elucidate the role of non-covalent interactions in determining the stereoselectivity. nih.gov

Future research should aim to unravel the mechanisms of key functionalization reactions of the this compound core. This will involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, and computational modeling. A deeper mechanistic understanding will be critical for optimizing reaction conditions, improving yields and selectivities, and for the rational design of new and unprecedented chemical transformations.

Expansion into New Catalytic Applications (e.g., Photocatalysis)

The application of fused pyrrole heterocycles is not limited to materials science; they also hold potential as catalysts or ligands in catalysis. The nitrogen and oxygen atoms within the this compound scaffold can act as coordination sites for metal ions, suggesting their use as ligands in transition metal catalysis.

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